molecular formula C12H13BrN2O2 B1523597 tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate CAS No. 831203-34-0

tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate

Cat. No.: B1523597
CAS No.: 831203-34-0
M. Wt: 297.15 g/mol
InChI Key: PGJMVMLMMGJZLZ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate: is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a cyano group at the 2-position of the pyridine ring, along with a tert-butyl ester group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate typically involves the following steps:

    Industrial Production Methods

    In an industrial setting, the synthesis of this compound is carried out using large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient conversion and minimize by-products.

    Chemical Reactions Analysis

    Types of Reactions

    Tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate can undergo various types of chemical reactions, including:

    • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

    • Reduction: : Reduction reactions can be used to convert the cyano group to an amine group.

    • Substitution: : Substitution reactions can introduce different functional groups at the pyridine ring.

    Common Reagents and Conditions

    • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

    • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

    Major Products Formed

    • Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.

    • Reduction: : Reduction typically results in the formation of amines.

    • Substitution: : Substitution reactions can produce a variety of derivatives with different functional groups.

    Scientific Research Applications

    Tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the construction of complex molecules for drug discovery and development.

    Mechanism of Action

    The mechanism by which tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are typically related to the biological activity of the final drug product.

    Comparison with Similar Compounds

    Tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate is similar to other pyridine derivatives, such as tert-Butyl (5-bromopyridin-2-yl)carbamate and N-t-Butyl 2-(5-bromopyridin-2-yl)acetamide . its unique combination of functional groups and reactivity sets it apart from these compounds. The presence of both a bromine atom and a cyano group allows for diverse chemical transformations, making it a valuable compound in organic synthesis.

    Conclusion

    This compound is a versatile and valuable compound in scientific research and industrial applications. Its unique chemical properties and reactivity make it an important building block for the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Understanding its preparation methods, chemical reactions, and applications is essential for its effective use in various fields.

    Properties

    IUPAC Name

    tert-butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PGJMVMLMMGJZLZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13BrN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80695635
    Record name tert-Butyl (5-bromopyridin-2-yl)(cyano)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80695635
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    297.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    831203-34-0
    Record name tert-Butyl (5-bromopyridin-2-yl)(cyano)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80695635
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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